3-(Pyridin-3-yl)propanenitrile
Overview
Description
3-(Pyridin-3-yl)propanenitrile is a chemical compound that is used in various organic synthesis transformations . It is also known as N-(pyridin-3-yl)nicotinamide and is synthesized through the reaction of nicotinoyl chloride and 3-aminopyridine .
Synthesis Analysis
The synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives has been catalyzed by MgO NPs . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Chemical Reactions Analysis
3-(Pyridin-3-yl)-1-p-tolyl-1H-pyrazolo[3,4-d]thiazol-5-amine was used as a key synthon for a one-pot two- and three-component synthesis of new fused heterocyclic moieties as pyrazolo[3,4-d]thiazole derivatives . Another reaction involved a mixture of p-tolylphenyl hydrazine hydrochloride and 3-oxo-3-(pyridin-4-yl)propanenitrile in absolute ethanol and glacial acetic acid .Scientific Research Applications
Metal Dithiocarbamate Complexes
3-((pyridin-2-yl)methylamino)propanenitrile has been utilized as a base for synthesizing metal dithiocarbamate complexes (Zn, Ni, Hg, and Sn). These complexes are characterized using various spectroscopic techniques and X-ray crystallography, revealing intricate molecular interactions and the formation of a 3D supramolecular complex (Halimehjani et al., 2015).
Multicomponent Domino Reaction Strategy
The molecule has been part of a multicomponent domino reaction strategy to synthesize a new class of poly-functionalized innovative nicotinonitriles. These compounds showcase strong blue-green fluorescence emission and are considered promising in various applications, including materials science (Hussein et al., 2019).
Catalytic Synthesis
Magnetically separable graphene oxide anchored with sulfonic acid, in conjunction with 3-(pyridin-3-yl)propanenitrile, has demonstrated high catalytic activity. It's used for synthesizing 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, showcasing the potential of the molecule in catalysis and materials science (Zhang et al., 2016).
Spectro-Electrochemical Applications
3-(9H-Carbazol-9-yl)propanenitrile has been used to develop thin-layer polymer films. These films exhibit unique electrochemical and optical properties, suggesting applications in advanced materials, including organic electronics (Elamin et al., 2021).
Safety And Hazards
The safety data sheet for a related compound, 3-Pyridin-3-ylaniline, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and respiratory irritation . Another related compound, (E)-3-(Pyridin-3-yl)acrylic acid, should be used in a well-ventilated area and personal contact, including inhalation, should be avoided .
properties
IUPAC Name |
3-pyridin-3-ylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLQLVYVGPYYBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434034 | |
Record name | 3-Pyridinepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-yl)propanenitrile | |
CAS RN |
41038-67-9 | |
Record name | 3-Pyridinepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41038-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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